Cas no 1978-64-9 (N-(2-Fluorobenzoyl)morpholine)

N-(2-Fluorobenzoyl)morpholine is a fluorinated morpholine derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a 2-fluorobenzoyl group attached to the morpholine ring, enhancing its reactivity and potential as an intermediate in synthetic chemistry. The fluorine substitution improves metabolic stability and binding affinity in bioactive molecules. This compound is valued for its versatility in constructing complex heterocyclic frameworks, particularly in drug discovery. It exhibits favorable solubility in common organic solvents, facilitating its use in multi-step synthesis. Handling requires standard precautions for fluorinated aromatic compounds, including proper ventilation and protective equipment. Storage under inert conditions is recommended to maintain stability.
N-(2-Fluorobenzoyl)morpholine structure
N-(2-Fluorobenzoyl)morpholine structure
Product Name:N-(2-Fluorobenzoyl)morpholine
CAS No:1978-64-9
MF:C11H12FNO2
MW:209.216886520386
MDL:MFCD00120209
CID:118261
PubChem ID:531931
Update Time:2025-10-29

N-(2-Fluorobenzoyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • (2-Fluorophenyl)(morpholino)methanone
    • (2-FLUORO-PHENYL)-MORPHOLIN-4-YL-METHANONE
    • (2-fluorophenyl)-morpholin-4-ylmethanone
    • Methanone,(2-fluorophenyl)-4-morpholinyl-
    • N-(2-Fluorobenzoyl)morpholine
    • 2-Fluorobenzoic acid,morpholide
    • 1-(2-Fluorobenzoyl)morpholine
    • BAS 00628372
    • MLS000764825
    • CHEMBL1724638
    • AKOS000673045
    • BS-27383
    • SMR000290430
    • 2-Fluorobenzoic acid, morpholide
    • SCHEMBL20387265
    • CDS1_000600
    • SR-01000643668-1
    • FT-0711651
    • A880010
    • 1978-64-9
    • Maybridge1_002888
    • MFCD00120209
    • DivK1c_001640
    • HMS549L06
    • HMS2670A05
    • DTXSID90336284
    • CS-0207187
    • Z31721226
    • 4-(2-Fluorobenzoyl)morpholine
    • OIDNOKLCLGRXCW-UHFFFAOYSA-N
    • CCG-54578
    • STK408037
    • (2-fluorophenyl)(morpholin-4-yl)methanone
    • MDL: MFCD00120209
    • Inchi: 1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
    • InChI Key: OIDNOKLCLGRXCW-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(N1CCOCC1)=O

Computed Properties

  • Exact Mass: 209.08500
  • Monoisotopic Mass: 209.08520679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54000
  • LogP: 1.23600

N-(2-Fluorobenzoyl)morpholine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-(2-Fluorobenzoyl)morpholine Production Method

N-(2-Fluorobenzoyl)morpholine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1978-64-9)N-(2-Fluorobenzoyl)morpholine
Order Number:A880010
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:02
Price ($):275.0
Email:sales@amadischem.com

Additional information on N-(2-Fluorobenzoyl)morpholine

N-(2-Fluorobenzoyl)morpholine: A Comprehensive Overview

N-(2-Fluorobenzoyl)morpholine, also known by its CAS number 1978-64-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of morpholine, a heterocyclic amine, and incorporates a fluorobenzoyl group, which introduces unique chemical properties. The combination of morpholine's structural flexibility and the fluorobenzoyl group's electronic effects makes this compound a valuable tool in various research and industrial applications.

The structure of N-(2-Fluorobenzoyl)morpholine consists of a six-membered morpholine ring fused with a five-membered amine ring. The fluorobenzoyl group is attached to the nitrogen atom in the morpholine ring, creating a conjugated system that enhances the compound's stability and reactivity. This structural arrangement allows for diverse interactions in chemical reactions, making it a versatile building block in organic synthesis.

Recent studies have highlighted the potential of N-(2-Fluorobenzoyl)morpholine in drug discovery. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The fluorine atom in the benzoyl group contributes to the compound's lipophilicity, which is crucial for drug absorption and bioavailability.

In addition to its pharmaceutical applications, N-(2-Fluorobenzoyl)morpholine has found utility in materials science. Its ability to form stable amide bonds makes it a promising candidate for the synthesis of high-performance polymers and coatings. Recent advancements in polymer chemistry have demonstrated how this compound can be used to create materials with enhanced mechanical properties and thermal stability.

The synthesis of N-(2-Fluorobenzoyl)morpholine typically involves a nucleophilic acyl substitution reaction between morpholine and 2-fluorobenzoyl chloride. This reaction is facilitated by the presence of a base, such as pyridine or triethylamine, which neutralizes the byproduct hydrogen fluoride. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.

From an analytical standpoint, N-(2-Fluorobenzoyl)morpholine has been extensively studied using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into its molecular structure and stereochemistry, while mass spectrometry has been employed to confirm its molecular formula and purity. These analytical methods are essential for quality control in both research and industrial settings.

The physical properties of N-(2-Fluorobenzoyl)morpholine include a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in organic reactions. However, it exhibits limited solubility in water, which is advantageous for certain purification processes.

In terms of safety, N-(2-Fluorobenzoyl)morpholine should be handled with care due to its potential irritant properties. Proper ventilation and personal protective equipment are recommended during handling and synthesis. Storage should be in tightly sealed containers to prevent moisture absorption and degradation.

The versatility of N-(2-Fluorobenzoyl)morpholine continues to drive innovation across multiple disciplines. Its role as both a building block and an active ingredient underscores its importance in modern chemistry. As research progresses, new applications for this compound are likely to emerge, further solidifying its position as a key player in chemical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1978-64-9)N-(2-Fluorobenzoyl)morpholine
A880010
Purity:99%
Quantity:25g
Price ($):275.0
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